![molecular formula C11H20N2O2 B1491095 2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2097984-12-6](/img/structure/B1491095.png)
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
2-Amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, or CPMTPA, is an organic compound with a wide range of applications in scientific research. CPMTPA is a versatile compound that is used in a variety of biochemical and physiological experiments, and its advantages and limitations make it an attractive option for laboratory use.
Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, indicating the importance of studying analogues of known compounds to understand their biological activity and potential health risks (Ashby et al., 1978).
Piracetam and its Derivatives
The review on piracetam, a nootropic drug, highlights the synthesis and biological activities associated with its derivatives, demonstrating the ongoing interest in modifying chemical structures to enhance therapeutic effects (Dhama et al., 2021).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole derivatives have been extensively studied for their wide range of biological activities, including anticancer and anti-inflammatory properties, showcasing the significance of heterocyclic chemistry in drug discovery (Dar & Shamsuzzaman, 2015).
Acetamide and Formamide Derivatives
The toxicological review of acetamide and its derivatives provides critical information on their biological effects and environmental impact, underlining the necessity for thorough evaluation of chemical compounds before widespread use (Kennedy, 2001).
properties
IUPAC Name |
2-amino-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVWQXARZHGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.